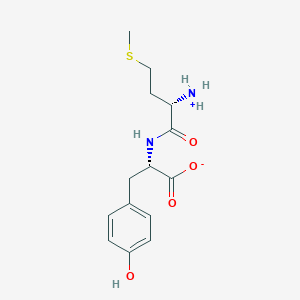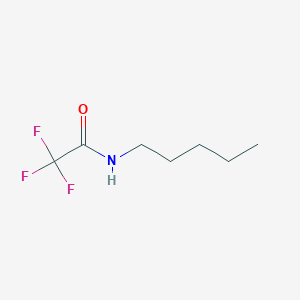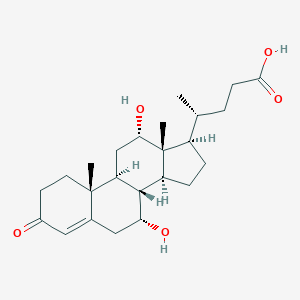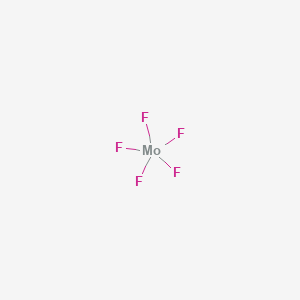
Molybdenum pentafluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum pentafluoride (MoF5) is a chemical compound that is widely used in scientific research applications. It is a white solid that is highly reactive and often used as a catalyst in organic synthesis reactions. MoF5 is also used in the production of other chemicals and materials due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Complex Formation and Electrical Conductivity
Molybdenum pentafluoride (MoF5) exhibits unique properties in complex formation and electrical conductivity. Studies have shown that MoF5 can form complex compounds with alkali metal fluorides, such as MIMoF6, where M represents K, Rb, and Cs. These findings indicate MoF5's tendency for coordination of the fluoride ion by molybdenum (V), as evidenced by its electrical conductivity in liquid form and its reactivity in complex formation (Opalovskii & Khaldoyanidi, 1973).
Oxidation and Acetonitrile Complex Formation
Research has demonstrated that MoF5, along with tungsten hexafluorides, can oxidize molybdenum and tungsten metal powders in the presence of acetonitrile to form 1:1 pentafluoride, acetonitrile complexes. The infrared (IR) spectra of these complexes are consistent with a specific symmetry, indicating a stable structure at room temperature (Bao & Winfield, 1990).
Preparation and Complexes with Other Compounds
MoF5 can be prepared through the reaction of molybdenum hexafluoride with molybdenum. It forms various adducts with different compounds such as acetonitrile and pyridine. Moreover, MoF5 shows reactivity in forming 1:1 adducts with ammonia, dimethyl ether, and dimethyl sulfide, highlighting its versatility in chemical reactions (Mercer et al., 1969).
Quantum Chemical Study of MoF5
The structure of MoF5 has been extensively studied using quantum chemical methods. These studies revealed the existence of MoF5 in various configurations, including monomers and cyclic trimers in liquid and gaseous phases, and tetramers in the crystalline state. The calculated geometrical parameters and stability data align well with experimental findings, offering insights into its chemical behavior (Voit et al., 1999).
Magnetic Properties
The magnetic properties of MoF5 have been investigated, revealing its antiferromagnetic interaction within certain molecular groups. The magnetic susceptibility of solid MoF5 is well-described by specific models, and the behavior of liquid MoF5 follows the Curie-Weiss Law, offering valuable information on its magnetic behavior across different states (Vasil'ev et al., 1969).
Comprehensive Study of MoF5
A thorough study on MoF5 has been conducted to address the inconsistencies and gaps in its previously known properties. This comprehensive research included redetermination of its crystal structure, reevaluation of its IR, Raman, and UV–Vis spectrum, and examination of its density and magnetic properties. The findings contribute to a deeper understanding of MoF5's properties and behavior under various conditions (Stene et al., 2018).
Eigenschaften
CAS-Nummer |
13819-84-6 |
|---|---|
Produktname |
Molybdenum pentafluoride |
Molekularformel |
F5Mo |
Molekulargewicht |
190.9 g/mol |
IUPAC-Name |
pentafluoromolybdenum |
InChI |
InChI=1S/5FH.Mo/h5*1H;/q;;;;;+5/p-5 |
InChI-Schlüssel |
NBJFDNVXVFBQDX-UHFFFAOYSA-I |
SMILES |
F[Mo](F)(F)(F)F |
Kanonische SMILES |
F[Mo](F)(F)(F)F |
Andere CAS-Nummern |
13819-84-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



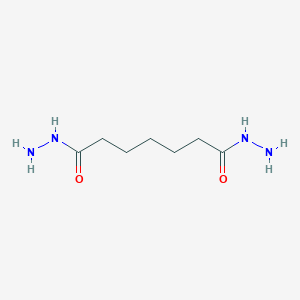
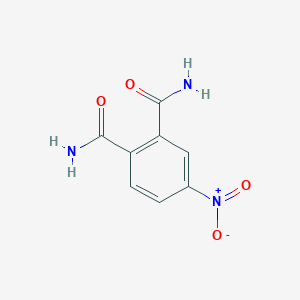
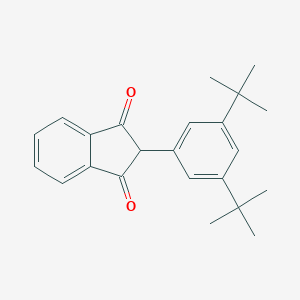
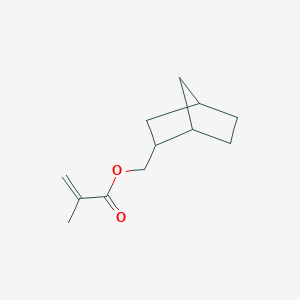
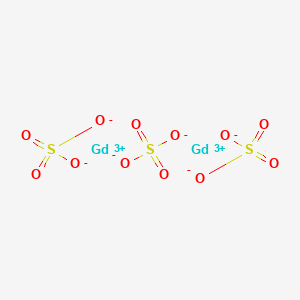
![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)
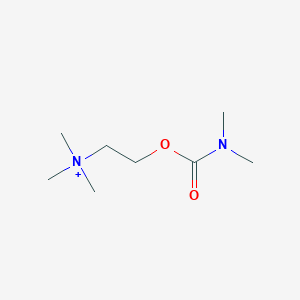
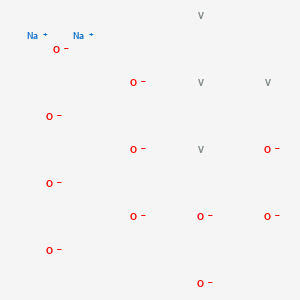
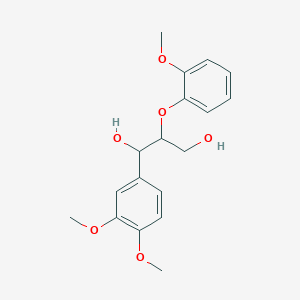
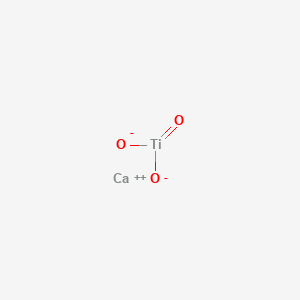
![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)
